molecular formula C8H11BrClN B2416893 1-(3-Bromophenyl)ethylamine Hydrochloride CAS No. 90151-46-5

1-(3-Bromophenyl)ethylamine Hydrochloride

Cat. No.: B2416893
CAS No.: 90151-46-5
M. Wt: 236.54
InChI Key: JEZBIRPQFCGDRY-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)ethylamine Hydrochloride is an organic compound belonging to the class of phenethylamines. It is characterized by the presence of a bromine atom attached to the phenyl ring and an ethylamine group. This compound is commonly used in various fields such as medical research, environmental research, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)ethylamine Hydrochloride typically involves the bromination of phenethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the phenyl ring. The resulting product is then converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The final product is purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)ethylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Bromophenyl)ethylamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)ethylamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromophenyl)ethylamine Hydrochloride is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(3-bromophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZBIRPQFCGDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90151-46-5
Record name 1-(3-bromophenyl)ethan-1-amine hydrochloride
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